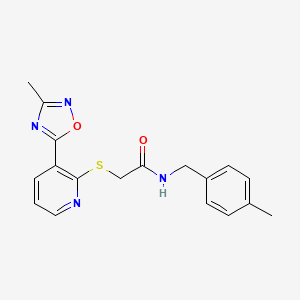
2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-methylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a derivative of oxadiazole and pyridine, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and neuroprotective properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H20N4O2S, with a molecular weight of approximately 356.44 g/mol. The structure features a thioether linkage between a pyridine derivative and an oxadiazole ring, which is crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives containing the oxadiazole ring exhibit significant antimicrobial properties. For instance:
- Dhumal et al. (2016) found that compounds with a similar oxadiazole structure showed strong inhibition against Mycobacterium bovis BCG, indicating potential use in treating tuberculosis .
- Desai et al. (2018) reported that pyridine-based 1,3,4-oxadiazole derivatives exhibited notable activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative strains such as Escherichia coli, with some compounds showing better efficacy than gentamicin .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole Derivative A | S. aureus | 8 | Dhumal et al. (2016) |
| Pyridine-Oxadiazole Hybrid B | E. coli | 16 | Desai et al. (2018) |
| Oxadiazole-Pyridine C | M. tuberculosis | 4 | Vosatka et al. (2018) |
Antitumor Activity
The potential antitumor effects of this compound are also noteworthy:
- In vitro studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in survival and proliferation.
- Molecular docking studies suggest that these compounds may inhibit key enzymes involved in cancer metabolism, such as enoyl-acyl carrier protein reductase (FabI), which is critical for fatty acid synthesis in cancer cells .
Neuroprotective Effects
Recent studies have indicated that certain oxadiazole derivatives possess neuroprotective properties:
- Research conducted by Salama et al. (2020) demonstrated that some oxadiazole compounds could inhibit the synthesis of lipoteicholic acid (LTA), which is essential for bacterial growth and biofilm formation but also implicated in neuroinflammatory responses .
Case Studies
- Case Study on Antimicrobial Efficacy : A study involving a series of oxadiazole derivatives showed promising results against multi-drug resistant strains of bacteria. The most active compound demonstrated an MIC value significantly lower than standard antibiotics, indicating its potential as a new therapeutic agent.
- Case Study on Antitumor Activity : In vivo experiments using animal models revealed that the administration of the compound resulted in reduced tumor size and improved survival rates compared to controls, highlighting its efficacy as an anticancer agent.
Properties
IUPAC Name |
2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12-5-7-14(8-6-12)10-20-16(23)11-25-18-15(4-3-9-19-18)17-21-13(2)22-24-17/h3-9H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYLVJUYUXKPEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














